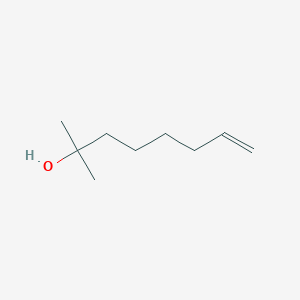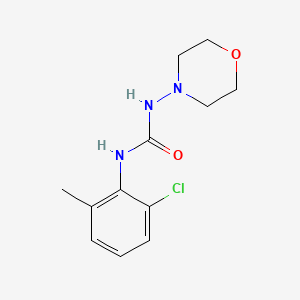phosphanium bromide CAS No. 89540-46-5](/img/structure/B14383599.png)
[(3-Carboxyphenyl)(cyano)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Carboxyphenyl)(cyano)methylphosphanium bromide is an organophosphorus compound with a complex structure It is characterized by the presence of a triphenylphosphanium cation and a bromide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxyphenyl)(cyano)methylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable bromide source. One common method is the reaction of triphenylphosphine with methyl bromide, followed by further functionalization to introduce the carboxyphenyl and cyano groups. The reaction conditions often require a polar organic solvent and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Carboxyphenyl)(cyano)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The bromide anion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of phosphonium salts.
Scientific Research Applications
(3-Carboxyphenyl)(cyano)methylphosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Wittig reactions and other phosphine-mediated transformations.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential as an antineoplastic agent and its role in targeted drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (3-Carboxyphenyl)(cyano)methylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is structurally similar but lacks the carboxyphenyl and cyano groups.
Triphenylphosphine oxide: Another related compound, often used in similar chemical reactions.
Uniqueness
(3-Carboxyphenyl)(cyano)methylphosphanium bromide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxyphenyl and cyano groups allows for additional interactions and applications not possible with simpler phosphonium salts.
Properties
CAS No. |
89540-46-5 |
|---|---|
Molecular Formula |
C27H21BrNO2P |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
[(3-carboxyphenyl)-cyanomethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H20NO2P.BrH/c28-20-26(21-11-10-12-22(19-21)27(29)30)31(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,26H;1H |
InChI Key |
NASPYUCATRLSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C#N)C4=CC(=CC=C4)C(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
![6-Methylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14383526.png)
![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)
![(4-Propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14383533.png)

![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)


![3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate](/img/structure/B14383558.png)

![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14383575.png)



